
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the aminooxy group. One common method involves the reaction of thiosemicarbazide with formic acid to form the thiadiazole ring. The resulting compound is then reacted with hydroxylamine to introduce the aminooxy group. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-amine
- 2-((Aminooxy)methyl)-1,3,4-thiadiazole
- 5-((Aminooxy)methyl)-1,2,4-thiadiazole
Uniqueness
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the aminooxy group on the thiadiazole ringThe presence of both the thiadiazole ring and the aminooxy group provides a versatile platform for various chemical and biological interactions .
Properties
Molecular Formula |
C3H6N4OS |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
O-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C3H6N4OS/c4-3-7-6-2(9-3)1-8-5/h1,5H2,(H2,4,7) |
InChI Key |
HEMUOZCGXPXEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)N)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


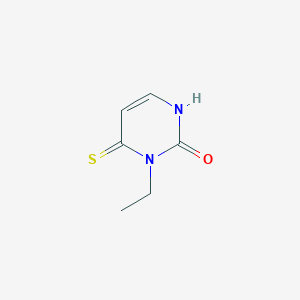
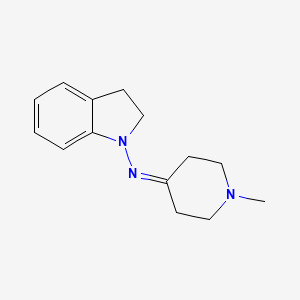
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
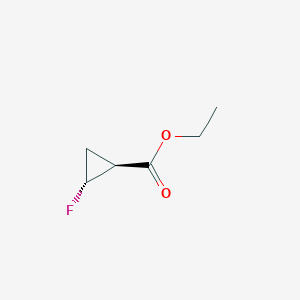
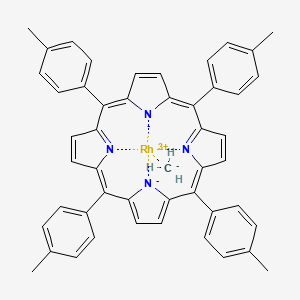
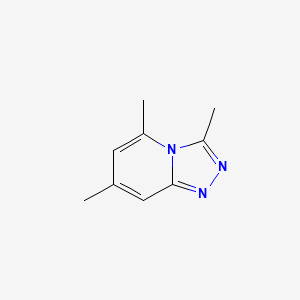

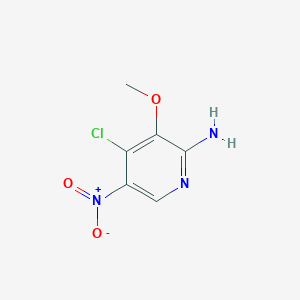


![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)



